molecular formula C11H10F3NO B2900513 2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol CAS No. 1645351-33-2

2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol

Cat. No.: B2900513
CAS No.: 1645351-33-2
M. Wt: 229.202
InChI Key: JPDRSYRTCNYJNI-UHFFFAOYSA-N
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Description

2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure integrates two key pharmacophoric elements: a 3,4,5-trifluorophenyl group and an aminoethanol scaffold. The 3,4,5-trifluorophenyl moiety is a common feature in many active pharmaceutical ingredients, often used to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to target sites . The aminoethanol component is a privileged structure found in a wide range of biologically active molecules, particularly those targeting G-protein coupled receptors (GPCRs) and adrenergic receptors. The prop-2-ynylamino (propargylamine) group is of particular note; propargylamine itself is a versatile building block and is known to serve as a mechanism-based inhibitor for certain enzymes, such as monoamine oxidases . Compounds featuring propargylamine groups are investigated for their potential neuroprotective effects. Furthermore, the propargyl group presents a handle for further chemical modification via click chemistry, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, enabling the creation of molecular probes or conjugates for proteomic studies or the synthesis of more complex structures . Given this unique combination of functional groups, researchers may explore this compound as a key intermediate in the synthesis of potential therapeutic agents or as a precursor for developing enzyme inhibitors. Its applications are primarily in early-stage research, including synthetic methodology development, structure-activity relationship (SAR) studies, and as a building block for creating compound libraries in the pursuit of new treatments for central nervous system disorders and other diseases. This product is intended for research and laboratory use only.

Properties

IUPAC Name

2-(prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-2-3-15-10(6-16)7-4-8(12)11(14)9(13)5-7/h1,4-5,10,15-16H,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDRSYRTCNYJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(CO)C1=CC(=C(C(=C1)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol typically involves the following steps:

    Formation of the Prop-2-ynylamino Group: This can be achieved by reacting propargylamine with an appropriate precursor.

    Introduction of the Trifluorophenyl Group:

    Formation of the Ethanol Backbone: The final step involves the formation of the ethanol backbone, which can be achieved through a reduction reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The trifluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol would depend on its specific applications. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related fluorinated ethanol derivatives, focusing on substitution patterns, physicochemical properties, and biological activities. Key analogs include:

Structural Analogs with Fluorinated Phenyl Groups

  • 2-(3,4,5-Trifluorophenyl)ethanol (CAS: 886761-77-9) : Structure: Lacks the prop-2-ynylamino group but shares the 3,4,5-trifluorophenyl and ethanol moieties. Properties: Higher hydrophobicity (LogP ~3.2) due to fluorine substitution, with reduced hydrogen-bonding capacity (1 donor vs. 2 in the target compound). Applications: Studied in LAT1 inhibitor research, demonstrating the role of trifluorophenyl groups in enhancing target affinity .
  • (R)-2-Amino-2-(3,5-difluorophenyl)ethanol (CAS: 957121-38-9) : Structure: Features a 3,5-difluorophenyl group and an amino-ethanol backbone but lacks the alkyne (prop-2-ynyl) substituent. Properties: Reduced fluorine content lowers LogP (~2.8) compared to the target compound.
  • 2-(2,4,5-Trifluorophenyl)ethanol : Structure: Fluorines at positions 2,4,5 on the phenyl ring. Properties: Steric and electronic differences due to fluorine positioning may reduce membrane permeability compared to 3,4,5-trifluorophenyl analogs.

Physicochemical Properties

Compound Fluorine Positions Molecular Weight (g/mol)* LogP (Predicted) H-Bond Donors H-Bond Acceptors
2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol 3,4,5 ~265.2 ~3.5 2 (NH, OH) 5 (O, N, 3F)
2-(3,4,5-Trifluorophenyl)ethanol 3,4,5 ~198.1 ~3.2 1 (OH) 4 (O, 3F)
(R)-2-Amino-2-(3,5-difluorophenyl)ethanol 3,5 ~201.6 ~2.8 2 (NH2, OH) 5 (O, N, 2F)
2-(2,4,5-Trifluorophenyl)ethanol 2,4,5 ~198.1 ~3.4 1 (OH) 4 (O, 3F)

*Molecular weights estimated based on structural analogs.

  • 3,4,5-Trifluorophenyl substitution optimizes electronic effects (electron withdrawal) and steric bulk, which may improve receptor binding compared to 2,4,5- or 3,5-substituted analogs .

Biological Activity

2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol is a compound of interest due to its potential biological activities, particularly in the context of inflammatory responses and cancer treatment. This article aims to provide a comprehensive overview of its biological activity, supported by various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C11H10F3N
  • Molecular Weight : 229.20 g/mol
  • Functional Groups : Amino group, alcohol group, and a propyne side chain.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Cytokine Inhibition : The compound has been observed to inhibit key inflammatory cytokines such as IL-6 and TNF-alpha in various cell lines. This inhibition is crucial for managing inflammatory diseases and conditions associated with excessive cytokine production.
  • NF-kB Pathway Modulation : The compound may influence the NF-kB signaling pathway, which is central to the inflammatory response. Studies have shown that it can inhibit the phosphorylation of NF-kB p65, thereby reducing the transcription of pro-inflammatory genes.

In Vitro Studies

A series of in vitro studies have demonstrated the biological activity of this compound:

Study TypeCell LineKey Findings
Cytokine InhibitionTHP-1 CellsSignificant reduction in IL-6 and TNF-alpha levels upon treatment with the compound (p < 0.05)
NF-kB Pathway AnalysisTHP-1 CellsInhibition of NF-kB p65 phosphorylation was noted, suggesting a potential mechanism for anti-inflammatory activity

Case Studies

  • Anti-Cancer Activity : In a study examining various compounds for anti-cancer properties, this compound exhibited cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in these cells was linked to its modulation of signaling pathways involved in cell survival.
  • Inflammatory Disease Models : Animal models of inflammation treated with this compound showed reduced symptoms and lower levels of inflammatory markers compared to controls. This suggests potential therapeutic applications in chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for synthesizing 2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol, and how can the reaction yield be optimized?

  • Methodology :

  • Grignard reagent-based synthesis : React 3,4,5-trifluorophenylmagnesium bromide with a propargylamine-containing precursor. Adjust stoichiometry (e.g., 1.2 equivalents of Grignard reagent) and reaction temperature (0–5°C) to minimize side reactions and improve yields (~80% achievable) .
  • Catalytic coupling : Use palladium-catalyzed cross-coupling (e.g., Sonogashira reaction) between 3,4,5-trifluorophenyl halides and propargylamine derivatives. Optimize solvent (THF/EtOAc) and catalyst loading (5–10 mol%) for regioselectivity .
    • Key challenges : Competing elimination reactions due to the propargyl group’s instability under acidic conditions.

Q. How can the structure of this compound be validated post-synthesis?

  • Analytical techniques :

  • NMR : Confirm regiochemistry via 1H^1H-NMR (e.g., coupling constants for propargyl protons at δ 2.1–2.3 ppm) and 19F^{19}F-NMR (distinct shifts for 3,4,5-trifluorophenyl groups at δ -138 to -142 ppm) .
  • LC/MS : Use ESI+ mode (collision energy: 10–15 eV) with a C18 column (Agilent Zorbax) and mobile phase (10 mM NH4_4OAc in H2_2O:MeOH/ACN). Monitor [M+H]+ at m/z 268.1 .

Q. What are the physicochemical properties of this compound (e.g., logP, solubility) relevant to in vitro assays?

  • Calculated properties :

  • LogP : 3.22 (predicted via JChem, pH 7.4), indicating moderate lipophilicity .
  • Solubility : Poor aqueous solubility (<0.1 mg/mL); use DMSO or THF as stock solvents (≤10 mM).
    • Experimental validation : Conduct shake-flask assays with HPLC quantification to refine solubility parameters .

Advanced Research Questions

Q. How do the fluorine substituents on the phenyl ring influence the compound’s bioactivity and metabolic stability?

  • Structure-activity relationship (SAR) :

  • Fluorine atoms enhance metabolic stability by blocking cytochrome P450 oxidation (e.g., 3,4,5-trifluorophenyl reduces hepatic clearance by ~40% compared to non-fluorinated analogs) .
  • Increased electronegativity improves target binding (e.g., LAT1 inhibitors show 5× higher affinity with 3,4,5-trifluorophenyl vs. monocyclic fluorinated groups) .
    • Metabolic profiling : Use human liver microsomes (HLMs) with NADPH cofactor; monitor via LC/MS for hydroxylated or dealkylated metabolites .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Case example : Discrepancies in IC50_{50} values between cell-based vs. enzyme assays.

  • Root cause : Off-target effects (e.g., propargyl group reacting with thiols in cell lysates).
  • Resolution : Include negative controls (e.g., N-acetylcysteine) to quench non-specific interactions .
    • Statistical validation : Use Bland-Altman analysis to quantify inter-assay variability .

Q. How can crystallographic studies improve understanding of the compound’s conformational dynamics?

  • Methodology :

  • X-ray crystallography : Co-crystallize with target proteins (e.g., LAT1) using 20% PEG 3350 as precipitant.
  • Key findings : The propargylamino group adopts a bent conformation, stabilizing hydrogen bonds with Thr456^{456} (distance: 2.8 Å) .
    • Limitations : Low diffraction quality due to fluorinated aromatic rings; use synchrotron radiation for enhanced resolution .

Q. What computational models predict the compound’s pharmacokinetic (PK) profile?

  • In silico tools :

  • ADMET Predictor™ : Forecasts Cmax_{max} (1.2 µM) and t1/2_{1/2} (4.5 h) based on QSAR models .
  • Molecular dynamics (MD) : Simulate blood-brain barrier permeability (logBB = -0.8, suggesting limited CNS penetration) .
    • Validation : Compare with in vivo rodent PK studies (oral administration, 10 mg/kg) .

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